5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a fluorinated heterocyclic compound. Fluorinated compounds are of significant interest in organic and medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced ability to permeate biological membranes . The incorporation of fluorine atoms into organic molecules can improve their binding strength to target receptors, making them valuable in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide, followed by Cs₂CO₃-mediated defluorinative cyclization of the resultant azine . Sodium trifluoromethanesulfinate is used as a precursor of CF₃ radicals, and graphitic carbon nitride (g-C₃N₄) serves as an environmentally friendly, efficient heterogeneous photocatalyst .
Industrial Production Methods
the use of scalable and environmentally friendly processes, such as photoredox catalysis, is likely to be favored due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form cyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cyclization: Reagents such as 1,3-dicarbonyl compounds and α,β-unsaturated carbonyl compounds are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization can produce complex heterocyclic structures .
Scientific Research Applications
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The exact molecular pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole
- Fluorinated Pyridines
Uniqueness
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific fluorination pattern and the presence of a carbonitrile group. This combination of features can enhance its binding properties and metabolic stability, making it a valuable compound in various scientific research applications .
Properties
CAS No. |
1269293-81-3 |
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Molecular Formula |
C10H5F2N3 |
Molecular Weight |
205.16 g/mol |
IUPAC Name |
5-fluoro-1-(4-fluorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5F2N3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H |
InChI Key |
NMBCCWOIQZQBMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)F)F |
Origin of Product |
United States |
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